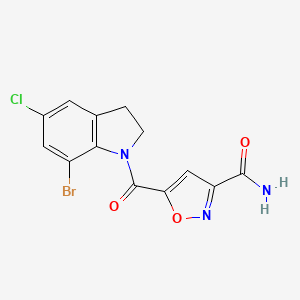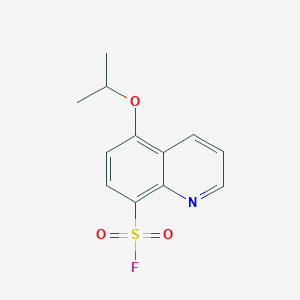
5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry, drug discovery, and other related areas. This compound is a heterocyclic organic molecule that contains both an oxazole and an indole ring system. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of this compound, as well as its potential applications in the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide is not yet fully understood. However, it is known that this compound targets the DNA of cancer cells, leading to cell cycle arrest and apoptosis. The exact molecular interactions between the compound and DNA are still under investigation.
Biochemical and Physiological Effects:
Studies have shown that 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide exhibits potent anticancer activity in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, this compound has shown promising results in the treatment of other diseases, such as malaria and tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an attractive candidate for the development of new anticancer drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide. One potential direction is to investigate the molecular interactions between this compound and DNA in more detail, to gain a better understanding of its mechanism of action. Another direction is to explore the potential of this compound in combination with other anticancer agents, to enhance its therapeutic efficacy. Additionally, there is a need to investigate the pharmacokinetics and toxicity of this compound in animal models, to assess its potential for clinical development. Finally, further optimization of the synthesis method for this compound may be necessary to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide involves the reaction of 2-amino-5-bromo-3-chloroindole with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine-O-sulfonic acid. The resulting compound is then treated with acetic anhydride to yield the final product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Applications De Recherche Scientifique
The unique structural features of 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide make it an attractive target for scientific research in various fields. One significant application of this compound is in the development of new drugs for the treatment of cancer and other diseases. Several studies have shown that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
5-(7-bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O3/c14-8-4-7(15)3-6-1-2-18(11(6)8)13(20)10-5-9(12(16)19)17-21-10/h3-5H,1-2H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZZSXJYFSRABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2Br)Cl)C(=O)C3=CC(=NO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-2-(hydroxymethyl)-2-methyl-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7450599.png)
![tert-butyl 3-{[2-(N-methylprop-2-enamido)acetamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B7450605.png)

![Tert-butyl 3-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B7450616.png)
![N-ethyl-N-[2-oxo-2-(2,2,3,3-tetramethylbutylamino)ethyl]prop-2-enamide](/img/structure/B7450664.png)
![N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)
![2-[1-[3-(3-Cyanophenoxy)propyl]piperidin-4-yl]-2-hydroxyacetamide](/img/structure/B7450687.png)
![1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B7450699.png)

![N-[1-(4-chloro-2-cyanophenyl)pyrazol-3-yl]-2-(4-fluorophenyl)-2-methylpropanamide](/img/structure/B7450705.png)
![4-(4-methyl-6-oxo-1H-pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7450712.png)
![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)